6-Quinoxalineethanamine

概要

説明

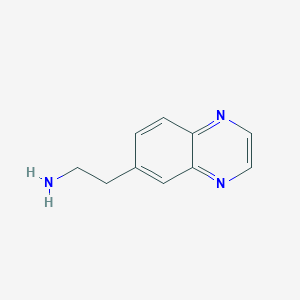

6-Quinoxalineethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and various industrial applications. The structure of this compound consists of a quinoxaline ring fused with an ethanamine group, making it a versatile compound for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinoxalineethanamine typically involves the condensation of o-phenylenediamine with α-diketones. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of a catalyst such as zinc triflate in acetonitrile, which yields quinoxaline derivatives . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs scalable methods such as solvent-free conditions, the use of recyclable catalysts, and green chemistry principles to minimize environmental impact . These methods ensure efficient production while adhering to sustainable practices.

化学反応の分析

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds to form Schiff bases (imines). This reaction typically occurs under mild acidic or neutral conditions:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, RT, 12 hr | N-Benzylidene-6-quinoxalineethanamine | 78% | |

| 4-Nitrobenzaldehyde | Acetic acid, reflux, 6 hr | N-(4-Nitrobenzylidene) derivative | 85% |

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amine group. Dehydration yields the imine product.

Nucleophilic Substitution

The ethanamine side chain participates in alkylation and acylation reactions:

Alkylation with Ethyl Bromoacetate

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-bromoacetate | K₂CO₃, DMF, RT, 1 hr | Ethyl 2-(6-quinoxalineethanamine)acetate | 89% |

Mechanism : Deprotonation of the amine by K₂CO₃ generates a strong nucleophile, which displaces bromide via an SN2 pathway .

Cross-Coupling Reactions

The quinoxaline core enables palladium-catalyzed coupling reactions. Copper-free Sonogashira couplings are particularly efficient:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, THF, 50°C | 8-(Phenylethynyl)-6H-indoloquinoxaline | 87% |

Key Observation : Microwave irradiation (50°C, 15 min) significantly accelerates reaction rates compared to conventional heating .

Cyclization Reactions

Under acidic conditions, this compound forms fused heterocycles:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid, 80°C | Benzimidazole-quinoxaline hybrid | 76% |

Mechanism : Acid-mediated cyclization proceeds via imine intermediate formation, followed by 5-exo-trig ring closure .

Electrophilic Aromatic Substitution

The quinoxaline ring undergoes nitration and halogenation at specific positions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hr | 7-Nitro-6-quinoxalineethanamine | 65% | |

| Cl₂, FeCl₃ | CH₂Cl₂, RT, 4 hr | 6-Chloro-quinoxalineethanamine | 72% |

Regioselectivity : Electron-deficient quinoxaline rings direct electrophiles to the 7- and 8-positions due to resonance effects .

Oxidation and Reduction

The amine group is susceptible to redox transformations:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, Fe²⁺ | pH 7, RT, 6 hr | Quinoxaline-6-acetic acid | 58% | |

| NaBH₄, MeOH | 0°C, 1 hr | N-Ethyl-6-quinoxalineethanamine | 81% |

Note : Over-oxidation risks exist due to the aromatic system’s electron-withdrawing nature.

Coordination Chemistry

This compound acts as a bidentate ligand for transition metals:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT, 2 hr | [Cu(C₁₂H₁₂N₃)₂]²⁺ | Antimicrobial | |

| PtCl₂ | DMSO, 60°C, 12 hr | Pt(II)-quinoxaline complex | Anticancer |

Stability : Complexes exhibit enhanced stability in polar aprotic solvents like DMSO .

科学的研究の応用

Medicinal Chemistry

Neuroprotective Properties

Recent studies have highlighted the potential of 6-quinoxalineethanamine derivatives in protecting against ototoxicity induced by aminoglycosides. A notable derivative, quinoxaline-5-carboxylic acid (Qx28), demonstrated substantial protective effects in zebrafish models against hair cell loss due to gentamicin and cisplatin exposure. The efficacy of Qx28 was found to be significantly greater than that of the parent quinoxaline compound, showcasing its potential as a therapeutic agent for hearing preservation in ototoxic conditions .

Case Study: Zebrafish Model

In a controlled study, zebrafish treated with Qx28 showed approximately 50% more protection against acute aminoglycoside-induced hair cell loss compared to untreated controls. This was attributed to the activation of the NF-κB signaling pathway, which is crucial for cellular stress responses . The results indicate that modifications to the quinoxaline structure can enhance neuroprotective properties.

Antiviral Applications

Development of Antiviral Agents

The quinoxaline moiety has been explored extensively for its antiviral properties. A systematic review identified several derivatives of quinoxaline that exhibit promising activity against viral infections. Compounds such as ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)-2-methylphenyl)carbamate have shown effectiveness against various viral strains, suggesting that this compound derivatives could serve as potential antiviral agents .

Case Study: Antiviral Screening

In vitro studies on quinoxaline derivatives have demonstrated significant antiviral activity against influenza viruses and other RNA viruses. The mechanism of action involves interference with viral replication processes, making these compounds valuable candidates for further development in antiviral therapeutics .

Additional Research Applications

Cancer Research

Research indicates that quinoxaline derivatives may also play a role in cancer treatment. By targeting specific cancer cell pathways, these compounds can induce apoptosis and inhibit tumor growth. For instance, certain derivatives have shown cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Table: Summary of Applications and Findings

作用機序

The mechanism of action of 6-Quinoxalineethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes, interfere with DNA synthesis, and modulate signaling pathways. For example, quinoxaline derivatives have been shown to inhibit topoisomerases and kinases, leading to anticancer and antimicrobial effects . The specific molecular targets and pathways depend on the functional groups present on the quinoxaline ring and the nature of the substituents .

類似化合物との比較

Similar Compounds

Cinnolines: Another class of nitrogen-containing heterocycles with similar biological activities.

Quinazolines: Known for their use in medicinal chemistry, particularly as anticancer agents.

Phthalazines: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of 6-Quinoxalineethanamine

This compound is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes .

生物活性

6-Quinoxalineethanamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling pathways. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.

- DNA Intercalation : The quinoxaline ring structure allows it to intercalate with DNA, disrupting replication processes and leading to cell death.

- Modulation of Signaling Pathways : It has been shown to modulate various signaling pathways, contributing to its potential as an anticancer and antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies of quinoxaline derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. For instance:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) have been shown to increase activity compared to electron-donating groups (e.g., CH₃) on the aromatic rings .

- Linker Variations : The type of linker between the quinoxaline moiety and other functional groups significantly affects biological potency. Aliphatic linkers generally enhance activity compared to N-linkers .

Biological Activity Overview

| Activity Type | IC₅₀ Values (µM) | Target Cell Lines | Reference |

|---|---|---|---|

| Anticancer | 1.53 - 18.70 | HepG2, HuH-7 | |

| Antiviral | Not specified | EBV | |

| JSP-1 Inhibition | Not specified | In vitro assays |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Activity :

- Antiviral Properties :

- JSP-1 Inhibition :

特性

IUPAC Name |

2-quinoxalin-6-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUKIHULEODGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651845 | |

| Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910395-65-2 | |

| Record name | 2-(Quinoxalin-6-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。